molecular formula C10H12N2O4S4 B11496349 N-[2-(thiophene-2-sulfonamido)ethyl]thiophene-2-sulfonamide

N-[2-(thiophene-2-sulfonamido)ethyl]thiophene-2-sulfonamide

Cat. No.: B11496349
M. Wt: 352.5 g/mol
InChI Key: VASNCUUCJVLFEQ-UHFFFAOYSA-N
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Description

N-[2-(thiophene-2-sulfonamido)ethyl]thiophene-2-sulfonamide is a compound that features two thiophene rings connected by a sulfonamide linkage. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(thiophene-2-sulfonamido)ethyl]thiophene-2-sulfonamide typically involves the reaction of thiophene-2-sulfonyl chloride with ethylenediamine, followed by further sulfonation. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale sulfonation reactions. These methods are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(thiophene-2-sulfonamido)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(thiophene-2-sulfonamido)ethyl]thiophene-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(thiophene-2-sulfonamido)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The sulfonamide group plays a crucial role in this interaction by forming hydrogen bonds with amino acid residues in the enzyme’s active site .

Properties

Molecular Formula

C10H12N2O4S4

Molecular Weight

352.5 g/mol

IUPAC Name

N-[2-(thiophen-2-ylsulfonylamino)ethyl]thiophene-2-sulfonamide

InChI

InChI=1S/C10H12N2O4S4/c13-19(14,9-3-1-7-17-9)11-5-6-12-20(15,16)10-4-2-8-18-10/h1-4,7-8,11-12H,5-6H2

InChI Key

VASNCUUCJVLFEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NCCNS(=O)(=O)C2=CC=CS2

Origin of Product

United States

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